N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine
Description
N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Properties
Molecular Formula |
C24H32N4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-adamantyl)-2-pyrrolidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H32N4/c1-22-11-17-12-23(2,14-22)16-24(13-17,15-22)27-20-18-7-3-4-8-19(18)25-21(26-20)28-9-5-6-10-28/h3-4,7-8,17H,5-6,9-16H2,1-2H3,(H,25,26,27) |
InChI Key |
BCNSWISMQBQJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4=NC(=NC5=CC=CC=C54)N6CCCC6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pyrrolidine moiety.
Attachment of the Adamantane Group: The adamantane group can be attached through alkylation reactions, using reagents like 3,5-dimethyladamantane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as anticancer, antiviral, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine would depend on its specific biological target. Potential molecular targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Adamantane Derivatives: Compounds containing the adamantane moiety, known for their stability and unique properties.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, often used in medicinal chemistry.
Uniqueness
N-(3,5-Dimethyladamantan-1-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine is unique due to the combination of the quinazoline core, adamantane group, and pyrrolidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
